pKa Differentiation: (2S)-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic Acid Exhibits ~12‑Unit Lower pKa than Z‑Pro‑NH₂
The target compound possesses a calculated acid pKa of 3.82, indicating that its carboxylic acid group is predominantly deprotonated at physiological pH (7.4) [REFS‑1]. In stark contrast, the commonly used protected proline analog Z‑Pro‑NH₂ has a predicted pKa of 15.95 ± 0.20, reflecting the vastly lower acidity of its carboxamide nitrogen [REFS‑2]. This 12‑unit pKa difference translates to a >99.9% difference in ionization state at pH 7.4, which critically influences aqueous solubility and protein‑binding interactions.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.82 (calculated) |
| Comparator Or Baseline | Z‑Pro‑NH₂ (CAS 34079‑31‑7) |
| Quantified Difference | ΔpKa ≈ 12 units lower for target compound |
| Conditions | Predicted pKa values; target compound from ChemBase, comparator from ChemicalBook |
Why This Matters
The substantially lower pKa ensures the target compound exists in its charged carboxylate form under physiological assay conditions, which may be essential for solubility‑driven high‑throughput screening or for ionic interactions with biological targets.
